molecular formula C12H12N2 B2498760 3-(2-methyl-1H-indol-3-yl)propanenitrile CAS No. 1079-30-7

3-(2-methyl-1H-indol-3-yl)propanenitrile

Cat. No. B2498760
CAS RN: 1079-30-7
M. Wt: 184.242
InChI Key: HAMMJVVDSMYKBK-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-indol-3-yl)propanenitrile is a compound with the molecular formula C12H12N2 and a molecular weight of 184.23708 . It is also known by its CAS number: 1079-30-7 .

Scientific Research Applications

Corrosion Inhibition

  • Propaneitrile derivatives, including 3-(1H-indol-3-yl)propanenitrile variants, have been investigated for their ability to inhibit the corrosion of tin in sodium chloride solutions. The compounds act as mixed-type inhibitors, with their adsorption onto the tin surface being a key mechanism. This application is significant for materials science and engineering (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Synthesis of Heterocyclic Compounds

  • 3-(1H-indol-3-yl)propanenitrile derivatives play a crucial role in the synthesis of various heterocyclic substances, including indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidines. These substances have shown promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Glucose Electrooxidation Catalysts

  • Novel indole derivatives, synthesized using 3-(1H-indol-3-yl)propanenitrile, have been explored as organic-based, metal-free catalysts for glucose electrooxidation in fuel cells. These catalysts offer an environmentally friendly alternative for direct glucose fuel cells (Muhammad Hamad et al., 2021).

Synthesis of Multisubstituted 4H-Pyrans

  • 3-(1H-indol-3-yl)propanenitrile derivatives have been utilized in the synthesis of novel 4H-pyrans. These compounds are synthesized via domino one-pot three-component reactions, offering significant advantages such as excellent yields and simple work-up procedures (Sivakumar, Kanchithalaivan, & Kumar, 2013).

Anticancer Activity

  • Several derivatives synthesized using 3-(1H-indol-3-yl)propanenitrile have been evaluated for their anticancer activity. An efficient microwave-assisted one-pot procedure was developed for synthesizing these derivatives, which were tested against different human cancer cell lines (Hadiyal et al., 2020).

Mechanism of Action

While the specific mechanism of action for 3-(2-methyl-1H-indol-3-yl)propanenitrile is not available, related compounds have shown to inhibit tubulin polymerization .

Future Directions

Indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMJVVDSMYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-indol-3-yl)propanenitrile

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